![molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7](/img/no-structure.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
Mecanismo De Acción
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to have significant biochemical and physiological effects in various types of cancer cells. Inhibition of EGFR signaling by 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione leads to decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Furthermore, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several advantages as a tool for scientific research. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which allows for precise modulation of the signaling pathway. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also limitations associated with the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione may not accurately reflect the effects of EGFR inhibition in vivo, as it does not take into account the complex interactions between the tumor microenvironment and the immune system.
Direcciones Futuras
There are several future directions for the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in scientific research. One potential direction is the development of more specific inhibitors of EGFR tyrosine kinase activity that do not have off-target effects. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in combination with other targeted therapies may improve the efficacy of cancer treatment. Finally, further research is needed to better understand the complex interactions between EGFR signaling and the tumor microenvironment, which may provide new targets for cancer therapy.
Métodos De Síntesis
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate, which is then reacted with thiourea to yield 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. The purity of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be increased using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been widely used in scientific research to study the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with thiourea.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazoline", "thiourea" ], "Reaction": [ "4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as potassium carbonate to form the intermediate 4-[(4-fluorophenyl)methylamino]-3-formylquinazoline.", "The intermediate is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the final product, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione." ] } | |
Número CAS |
440322-32-7 |
Nombre del producto |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
Fórmula molecular |
C15H12FN3S |
Peso molecular |
285.34 |
Nombre IUPAC |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Clave InChI |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



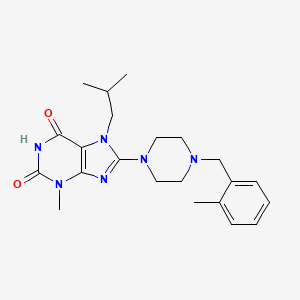
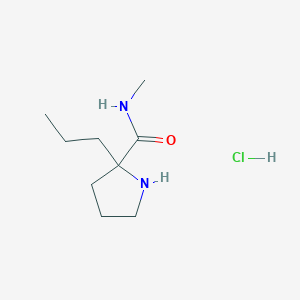
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
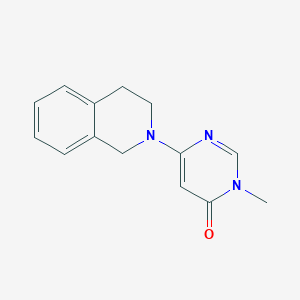
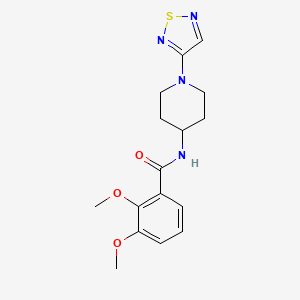
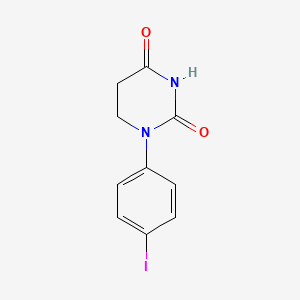
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
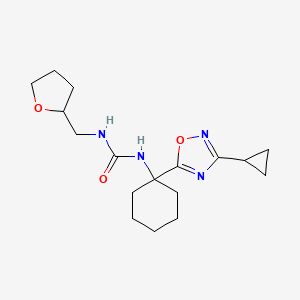
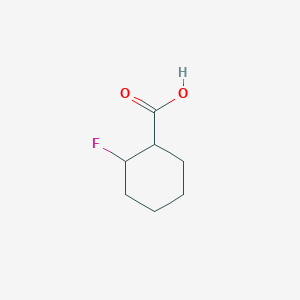
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)
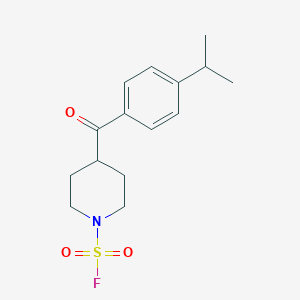
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
